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Compound of Interest

Compound Name: 4-(1-Azepanyl)-1-butanol

CAS No.: 114960-98-4

Cat. No.: B058371

Get Quote

Foreword: The Unsung Hero of Synthesis
In the intricate world of synthetic organic chemistry, the final, often complex, active

pharmaceutical ingredient (API) tends to capture the spotlight. However, the journey to that

molecule is paved with a series of crucial, yet often overlooked, chemical intermediates. These

molecules are the unsung heroes, the foundational building blocks upon which molecular

complexity is built. This guide focuses on one such hero: 4-(1-Azepanyl)-1-butanol.

This document is intended for researchers, medicinal chemists, and process development

scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the

synthesis, reactivity, and potential applications of this versatile intermediate. We will explore the

"why" behind the "how," offering insights grounded in mechanistic principles and practical

laboratory experience.

Core Characteristics of 4-(1-Azepanyl)-1-butanol
Before delving into its synthesis and applications, it is essential to understand the fundamental

physicochemical properties of 4-(1-Azepanyl)-1-butanol. These properties dictate its behavior

in chemical reactions, its solubility, and its handling requirements.
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Property Value Source(s)

CAS Number 114960-98-4 [1][2]

Molecular Formula C₁₀H₂₁NO [1][2]

Molecular Weight 171.28 g/mol [1]

Appearance
Likely a colorless to pale

yellow liquid

General knowledge of similar

compounds

Boiling Point
Not readily available;

estimated to be >200 °C

General knowledge of similar

compounds

Solubility

Expected to be soluble in

water and common organic

solvents

General knowledge of similar

compounds

Strategic Synthesis of 4-(1-Azepanyl)-1-butanol: Two
Viable Pathways
The synthesis of 4-(1-Azepanyl)-1-butanol can be approached through several strategic

disconnections. Here, we will detail two of the most logical and industrially scalable methods:

Reductive Amination and Nucleophilic Substitution (Alkylation).

Pathway A: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and

selectivity.[3][4] This one-pot reaction combines a carbonyl compound with an amine to form an

imine intermediate, which is then reduced in situ to the desired amine.[3][4]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of hexamethyleneimine on the carbonyl carbon

of a suitable aldehyde precursor, such as 4-hydroxybutanal. This is followed by dehydration to

form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride

(STAB) or sodium cyanoborohydride, is chosen for its ability to reduce the iminium ion

preferentially over the starting aldehyde.[3] STAB is often favored in modern synthesis due to

its milder nature and reduced toxicity compared to cyanoborohydride.[3]
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Caption: Reductive Amination Workflow for 4-(1-Azepanyl)-1-butanol Synthesis.

Experimental Protocol:

To a stirred solution of hexamethyleneimine (1.0 eq) in dichloromethane (DCM) at 0 °C, add

4-hydroxybutanal (1.1 eq).

Stir the mixture for 20-30 minutes to allow for iminium ion formation.

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature

below 10 °C.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield 4-(1-
Azepanyl)-1-butanol.

Pathway B: Nucleophilic Substitution (Alkylation)
A more direct approach involves the nucleophilic substitution of a haloalkane with

hexamethyleneimine. This Sₙ2 reaction is a classic and robust method for forming carbon-

nitrogen bonds.

Mechanism and Rationale:

In this pathway, the nitrogen atom of hexamethyleneimine acts as a nucleophile, attacking the

electrophilic carbon of a 4-halobutanol, typically 4-chloro-1-butanol.[1] The choice of 4-chloro-1-

butanol is strategic due to its commercial availability and appropriate reactivity. A base, such as

potassium carbonate or triethylamine, is often included to scavenge the hydrogen halide

byproduct, driving the reaction to completion. The use of a polar aprotic solvent like acetonitrile

or dimethylformamide (DMF) is ideal for Sₙ2 reactions.

Alkylation Pathway
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SN2 Transition State

Nucleophilic Attack
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Click to download full resolution via product page

Caption: Nucleophilic Substitution (Alkylation) Workflow.

Experimental Protocol:

Combine hexamethyleneimine (1.2 eq), 4-chloro-1-butanol (1.0 eq), and potassium

carbonate (2.0 eq) in acetonitrile.

Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.

Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting materials.

After cooling to room temperature, filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and

unreacted hexamethyleneimine hydrohalide.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Purify the resulting crude oil by vacuum distillation to obtain pure 4-(1-Azepanyl)-1-butanol.

The Role of 4-(1-Azepanyl)-1-butanol in Medicinal
Chemistry
While specific, publicly disclosed applications of 4-(1-Azepanyl)-1-butanol in late-stage clinical

candidates are not abundant, its structural motifs are highly relevant in drug discovery. The

azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of

biologically active compounds. The butanol chain provides a flexible linker and a reactive

hydroxyl group for further functionalization.

This intermediate is a valuable starting point for synthesizing compounds targeting:

Central Nervous System (CNS) Disorders: The lipophilic azepane ring can facilitate blood-

brain barrier penetration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b058371/docs?utm_src=pdf-body-img#the-versatile-intermediate-a-technical-guide-to-4-1-azepanyl-1-butanol
https://www.benchchem.com/product/b058371/docs?utm_src=pdf-body#the-versatile-intermediate-a-technical-guide-to-4-1-azepanyl-1-butanol
https://www.benchchem.com/product/b058371/docs?utm_src=pdf-body#the-versatile-intermediate-a-technical-guide-to-4-1-azepanyl-1-butanol
https://www.benchchem.com/product/b058371/docs?utm_src=pdf-body#the-versatile-intermediate-a-technical-guide-to-4-1-azepanyl-1-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cardiovascular Diseases: Many cardiovascular drugs incorporate cyclic amine structures.

Antiviral and Anticancer Agents: The butanol moiety can be derivatized to mimic natural

substrates or to introduce pharmacophores.

For example, a related compound, 4-isopropylamino-1-butanol, is a key intermediate in the

synthesis of Selexipag, a drug for treating pulmonary hypertension.[5] This highlights the utility

of such amino-alcohol structures in the development of modern therapeutics.

Spectroscopic Characterization
Confirmation of the successful synthesis of 4-(1-Azepanyl)-1-butanol relies on standard

spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

azepane ring protons, the three methylene groups of the butanol chain, and the hydroxyl

proton. The methylene group adjacent to the nitrogen will be shifted downfield compared to

the others.

¹³C NMR: The carbon NMR will display distinct peaks for each of the ten carbon atoms in the

molecule.

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in

the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H

stretching vibrations around 2850-2950 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and

characteristic fragmentation patterns.

Safety and Handling
While a comprehensive toxicological profile for 4-(1-Azepanyl)-1-butanol is not readily

available, it should be handled with the care afforded to all novel chemical entities. Based on

related structures, it is classified as an irritant.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid

contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong oxidizing agents.

Conclusion: A Versatile Building Block
4-(1-Azepanyl)-1-butanol represents a valuable and versatile chemical intermediate. Its

synthesis is achievable through robust and scalable chemical transformations, primarily

reductive amination and nucleophilic substitution. The presence of both a secondary amine

within a cyclic scaffold and a primary alcohol offers dual points for further chemical

modification, making it an attractive building block for the synthesis of more complex molecules

in the pharmaceutical and fine chemical industries. As the demand for novel chemical entities

continues to grow, the importance of well-characterized and readily accessible intermediates

like 4-(1-Azepanyl)-1-butanol will only increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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